![molecular formula C15H20N2O5S B1413702 Ácido 1-(4-[(terc-butilamino)sulfonil]fenil)-5-oxopirrolidina-3-carboxílico CAS No. 2173115-69-8](/img/structure/B1413702.png)
Ácido 1-(4-[(terc-butilamino)sulfonil]fenil)-5-oxopirrolidina-3-carboxílico
Descripción general
Descripción
1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H20N2O5S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
La estructura del compuesto, que presenta un grupo terc-butilsulfamilo, lo convierte en un intermedio valioso en la síntesis farmacéutica . Se puede utilizar en la preparación de diversos candidatos a fármacos, especialmente aquellos dirigidos al sistema nervioso central, debido a su capacidad para cruzar la barrera hematoencefálica.
Actividad Biológica de los Análogos del Indol Basados en Sulfonamidas
Los análogos del indol basados en sulfonamidas, que incluyen estructuras similares a la TBOA, han mostrado una gama de acciones farmacológicas. Se han empleado como ingredientes activos en el diseño y producción de fármacos, mostrando propiedades antibacterianas, anticonvulsivas, antifúngicas, antimaláricas, antidiabéticas, antidepresivas, anticancerígenas y antimicrobianas .
Química Medicinal
Como un bloque de construcción químicamente diferenciado, la TBOA se utiliza en la química medicinal para la preparación de candidatos a fármacos que contienen motivos de amina impedida . Su estructura única permite el desarrollo de nuevos agentes terapéuticos con aplicaciones potenciales en diversas enfermedades.
Síntesis Orgánica
El grupo terc-butilsulfamilo en la TBOA proporciona una impedimento estérico que es beneficioso en la síntesis orgánica. Se puede utilizar para crear nuevos compuestos orgánicos con estructuras complejas, que a menudo son difíciles de obtener mediante métodos tradicionales .
Reactivos de Sulfinamida Quirales
Los componentes estructurales de la TBOA están relacionados con los reactivos de sulfinamida quirales, que se utilizan ampliamente en la síntesis asimétrica. Estos reactivos ayudan en las conversiones altamente diastereoselectivas y son valiosos por su fácil acceso, reciclabilidad y asistencia en reacciones a gran escala .
Diseño y Desarrollo de Fármacos
Los grupos sulfonilo y ácido carboxílico del compuesto lo convierten en un farmacóforo adecuado para el diseño de fármacos. Puede someterse a reacciones de sustitución, principalmente en la posición C-3, lo que es ventajoso para crear derivados farmacológicamente activos .
Transporte en Cadena de Frío
Debido a su estabilidad y potencial para su uso en aplicaciones farmacéuticas sensibles, la TBOA requiere transporte en cadena de frío para mantener su integridad durante la entrega y el almacenamiento .
Propiedades
IUPAC Name |
1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGGVNFDLVXYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


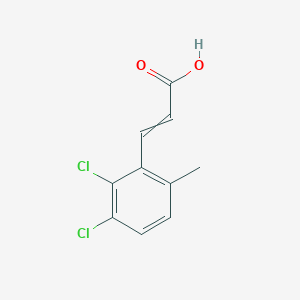
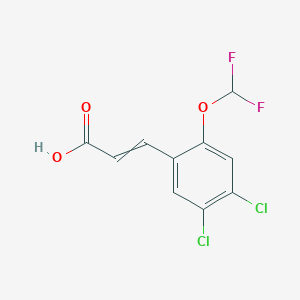
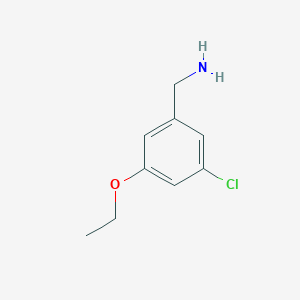
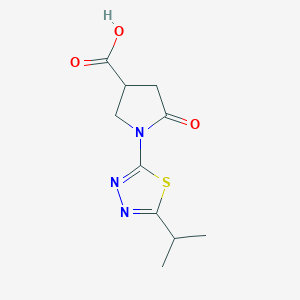
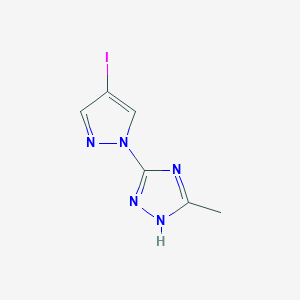
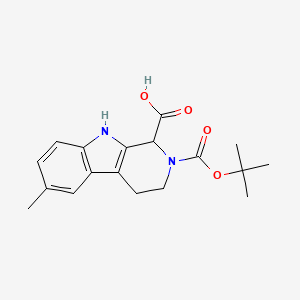

![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)
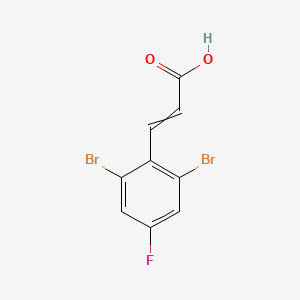
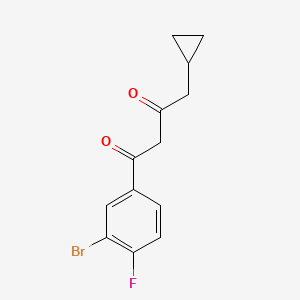
![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)

![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)
